

An In-depth Technical Guide to 1-Cyanocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyanocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-cyanocyclopropanecarboxylic acid**, a key building block in organic synthesis and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical industry.

Chemical Identity and Structure

1-Cyanocyclopropanecarboxylic acid is a substituted cyclopropane derivative containing both a nitrile and a carboxylic acid functional group attached to the same carbon atom. This unique structure provides a rigid scaffold and versatile chemical handles for the synthesis of more complex molecules.

- CAS Number: 6914-79-0[1][2][3]
- Molecular Formula: C₅H₅NO₂[1][2]
- IUPAC Name: 1-cyanocyclopropane-1-carboxylic acid[1][3]
- Synonyms: 1-Cyanocyclopropane-1-carboxylic acid, 1-Cyano-1-cyclopropanecarboxylic acid[4]

Chemical Structure:

The structure of **1-cyanocyclopropanecarboxylic acid** consists of a three-membered cyclopropane ring. One of the carbon atoms of the ring is bonded to both a cyano group (-C≡N) and a carboxylic acid group (-COOH).

Physicochemical Properties

A summary of the key physicochemical properties of **1-cyanocyclopropanecarboxylic acid** is presented in the table below.

Property	Value	Source
Molecular Weight	111.10 g/mol	[1]
Melting Point	140 °C (lit.)	[4]
Boiling Point	142-144 °C	[2]
Appearance	White to off-white solid	[5]
pKa	2.31±0.20 (Predicted)	[5]
SMILES	OC(=O)C1(CC1)C#N	[1]
InChI Key	KSJJMSKNZVXAND-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

1-Cyanocyclopropanecarboxylic acid can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

This method involves the base-catalyzed hydrolysis of the corresponding methyl ester.

Experimental Protocol:

- Dissolve potassium hydroxide (KOH) (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.[\[4\]](#)[\[6\]](#)

- Add the ethanolic KOH solution to a solution of methyl 1-cyanocyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.[4][6]
- Stir the reaction mixture for 1 hour at room temperature.[4][6]
- After the reaction is complete, evaporate the solvent under reduced pressure.[4][6]
- Dissolve the resulting residue in 200 mL of water.[4][6]
- Wash the aqueous phase with 30 mL of chloroform to remove any unreacted starting material.[4][6]
- Acidify the aqueous phase to a pH of 1 with hydrochloric acid.[4][6]
- Add 30 g of sodium chloride to the acidified mixture to increase the ionic strength of the aqueous phase.[4][6]
- Extract the product six times with 50 mL of chloroform.[4][6]
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4).[4][6]
- Evaporate the solvent under vacuum to yield 1-cyano-1-cyclopropanecarboxylic acid (20.60 g, 90% yield).[4][6]
- The product can be characterized by ^1H NMR (200 MHz, DMSO-d_6): δ 1.73 (m, 4H), 11.08 (s, 1H).[4]

Method 2: From Ethyl Cyanoacetate and 1,2-Dibromoethane

This method utilizes a phase-transfer catalyzed reaction to construct the cyclopropane ring.

Experimental Protocol:

This synthesis is an extension of the method for preparing cyclopropane-1,1-dicarboxylic acid. [7]

- To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.[7]

- To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane (0.75 mol).
[7]
- Stir the reaction mixture vigorously for 2 hours. The reaction is exothermic, and the temperature may rise.[7]
- After the reaction period, the resulting cyclopropane derivative is hydrolyzed in situ by the concentrated alkali.
- Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.[7]
- Extract the aqueous layer multiple times with ether.[7]
- Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.[7]
- Removal of the solvent yields **1-cyanocyclopropanecarboxylic acid** with a reported yield of 86%. [7]

Applications in Drug Development

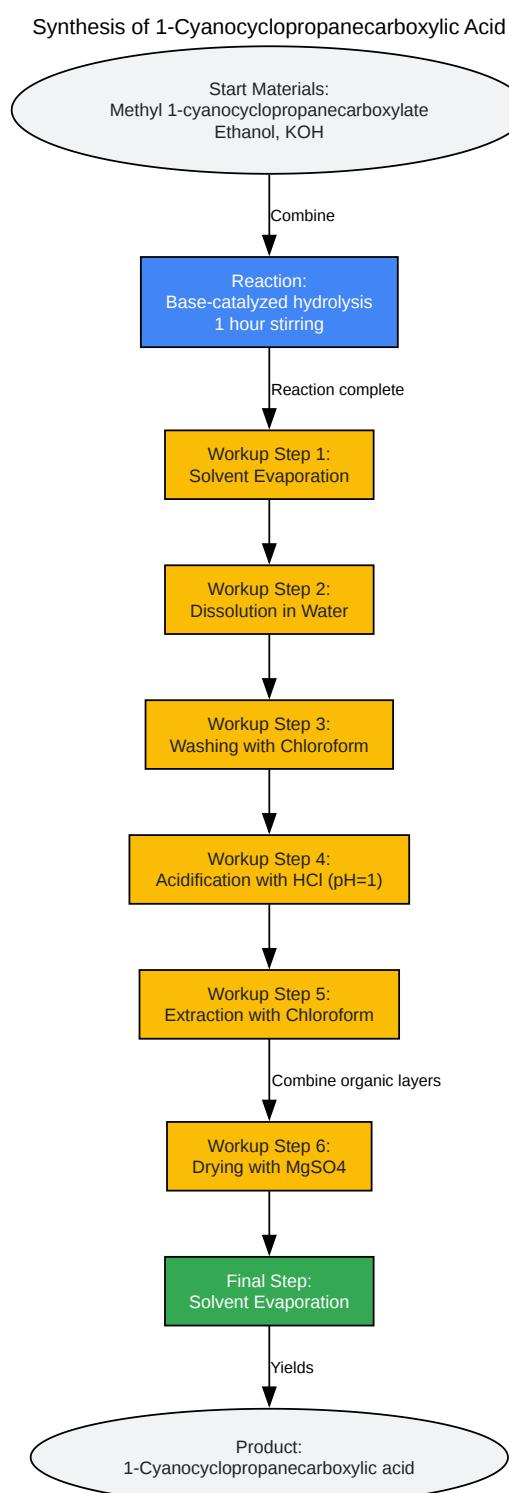
1-Cyanocyclopropanecarboxylic acid is a valuable intermediate in the synthesis of pharmacologically active compounds. Its rigid cyclopropane core is a desirable feature in medicinal chemistry for constraining the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets.

A notable application is in the synthesis of amidine-based nanomolar sphingosine kinase 1 (SphK1) subtype-selective inhibitors.[4] SphK1 is an important enzyme in cell signaling that produces sphingosine-1-phosphate (S1P), a lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Dysregulation of the SphK1/S1P signaling pathway is implicated in cancer and inflammatory diseases, making SphK1 an attractive therapeutic target.

Workflow and Pathway Visualizations

Synthesis Workflow: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

The following diagram illustrates the key steps in the synthesis of **1-cyanocyclopropanecarboxylic acid** from its methyl ester.



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Caption: Workflow for the synthesis of **1-cyanocyclopropanecarboxylic acid**.

Safety and Handling

1-Cyanocyclopropanecarboxylic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1]
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]
- Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C.[5]

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety assessment before use. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyanocyclopropanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349290#1-cyanocyclopropanecarboxylic-acid-cas-number-and-structure]

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